molecular formula C18H15Cl2NO3S2 B2501359 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole CAS No. 672951-47-2

5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole

Cat. No. B2501359
M. Wt: 428.34
InChI Key: INBNBQFUBFISKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones were synthesized by condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones. The process utilized TBAB and K2CO3 as reagents, and the chemical structures of the synthesized compounds were confirmed using analytical and spectral methods, including IR, 1H NMR, and LC-MS . Another study reported the synthesis of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles by reacting sulphinylbis(2,4-dihydroxythiobenzoyl) with hydrazides or carbazates, leading to a variety of derivatives including alkyl, alkoxy, aryl, and heteroaryl substituents . Additionally, a cascade synthesis approach was used to create 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in DMF in the presence of sodium carbonate .

Molecular Structure Analysis

The molecular structures of the synthesized thiadiazole derivatives were elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and liquid chromatography-mass spectrometry (LC-MS) were employed to confirm the structures of the compounds synthesized in the first study . Similarly, the structures of the 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were identified from elemental analysis, IR, 1H NMR, and mass spectrometry (MS) . The cascade synthesis process also relied on these analytical methods to confirm the formation of the desired 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these thiadiazole derivatives are characterized by their complexity and the formation of heterocyclic compounds. The first study describes a condensation reaction, which is a common method for synthesizing methanone derivatives . The second study involves a reaction between sulphinylbis(2,4-dihydroxythiobenzoyl) and various hydrazides or carbazates to introduce different substituents at the 5-position of the thiadiazole ring . The third study outlines a cascade reaction mechanism that includes cyclization, isomerization, and heterocyclization steps, culminating in the elimination of the arenesulfonamide fragment to form the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the thiadiazole ring. While the papers provided do not detail the physical properties such as melting points, solubility, or stability, the chemical properties can be inferred from the biological activity assays. For instance, compound 10f from the first study showed significant antibacterial activity, suggesting that the specific arrangement of substituents on the thiadiazole ring can enhance the compound's efficacy against various bacteria . The antiproliferative activity of the 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles against human cancer cell lines indicates that these compounds may interact with cellular targets in a manner that inhibits cell growth, which is a chemical property of interest in the context of cancer treatment .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques and Reactions :

    • A study describes a cascade synthesis method for 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole through a reaction involving thiourea, highlighting a probable reaction scheme including cyclization and heterocyclization steps (Rozentsveig et al., 2011).
    • Research details the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, indicating its application for facilitating reactions involving the thiazole ring structure (Moosavi‐Zare et al., 2013).
  • Structural Analysis :

    • X-ray crystallography was employed to determine the structures of related compounds, providing insights into the molecular configurations and intermolecular interactions of tetrazole derivatives (Al-Hourani et al., 2015).
    • The crystal structure of another derivative was analyzed, contributing to understanding the structural aspects and potential interactions of molecules within this chemical class (Pokhodylo & Obushak, 2019).

Biological and Chemical Properties

  • Pharmacophore Hybridization Approach :

    • A study utilized the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties, involving a thiazole bearing hybrid molecule, highlighting the versatility of thiazole derivatives in medicinal chemistry (Yushyn et al., 2022).
  • Synthetic Applications :

    • A method for synthesizing thiazole derivatives using crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 as a catalyst has been developed, demonstrating the synthetic versatility of thiazole compounds and their derivatives (Shahbazi-Alavi et al., 2019).

Safety And Hazards

Safety information, including toxicity, flammability, and environmental impact, is crucial for handling this compound. Unfortunately, specific safety data are not provided in the search results. Researchers should consult reliable sources and conduct proper risk assessments.


Future Directions

To advance our understanding of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole , future research should focus on the following:



  • Synthetic Optimization : Develop efficient and scalable synthetic routes.

  • Biological Studies : Investigate its pharmacological properties, potential targets, and therapeutic applications.

  • Safety Profiling : Conduct comprehensive safety assessments.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.


properties

IUPAC Name

5-(2,3-dichloro-4-ethylsulfonylphenyl)-2-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S2/c1-3-26(22,23)15-9-8-13(16(19)17(15)20)14-10-21-18(25-14)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNBQFUBFISKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CN=C(S2)C3=CC=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole

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